molecular formula C11H8ClN3O4 B448047 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 402720-00-7

3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B448047
CAS No.: 402720-00-7
M. Wt: 281.65g/mol
InChI Key: WRLCQPPOOLUGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (Methyl 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoate) is a high-purity chemical intermediate with the CAS Registry Number 1002535-22-9 . Its molecular formula is C 12 H 10 ClN 3 O 4 and it has a molecular weight of 295.68 g/mol . This compound is characterized by a predicted density of 1.5±0.1 g/cm³ and a high boiling point of 483.1±45.0 °C at 760 mmHg, which are important considerations for handling and storage during research applications . This benzoic acid derivative is part of a class of nitro-pyrazolylmethyl-substituted compounds that are primarily valued in scientific research as key building blocks for the synthesis of more complex molecules . Its specific structure, featuring both chloro and nitro substituents on the pyrazole ring, makes it a versatile precursor in medicinal chemistry and drug discovery efforts. Researchers utilize this compound in the development of potential pharmaceutical candidates, where it can be further functionalized to explore structure-activity relationships. The presence of the ester group also offers a handle for further chemical modifications. This product is intended for Research Use Only (RUO) and is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

3-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4/c12-9-6-14(13-10(9)15(18)19)5-7-2-1-3-8(4-7)11(16)17/h1-4,6H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLCQPPOOLUGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

In a representative procedure, hydrazine hydrate (1.5 equiv) is added dropwise to ethyl acetoacetate (1.0 equiv) in ethanol under reflux for 8 hours. The resulting pyrazole-3-carboxylate is isolated in 85% yield after recrystallization from ethanol. This intermediate serves as the precursor for nitration and chlorination.

Nitration and Chlorination Sequence

Nitration is performed using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. The nitro group is introduced at the 3-position of the pyrazole ring, achieving 78% yield. Subsequent chlorination at the 4-position employs phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C for 6 hours, yielding 4-chloro-3-nitro-1H-pyrazole.

Table 1: Optimization of Nitration and Chlorination Conditions

StepReagentsTemperatureTime (h)Yield (%)
NitrationHNO₃/H₂SO₄ (1:3)0–5°C278
ChlorinationPOCl₃/DMF (1:5)80°C682

Coupling to Benzoic Acid Moiety

The functionalized pyrazole is coupled to a benzoic acid derivative via alkylation. This step often employs a Mannich reaction or nucleophilic substitution.

Mannich Reaction Strategy

A Mannich reaction using formaldehyde and 3-methylbenzoic acid in aqueous NaOH (pH 10–12) facilitates the formation of the methylene bridge. The reaction proceeds at 60°C for 4 hours, yielding 65% of the coupled product. However, competing side reactions, such as over-alkylation, reduce efficiency.

Nucleophilic Substitution Approach

An alternative method involves reacting 4-chloro-3-nitro-1H-pyrazole with 3-(bromomethyl)benzoic acid in acetonitrile under reflux. Potassium carbonate (2.0 equiv) is added as a base, achieving 88% yield after 12 hours. This method offers superior regioselectivity and scalability.

Table 2: Comparison of Coupling Methods

MethodConditionsYield (%)Purity (%)
Mannich ReactionNaOH, 60°C, 4h6590
Nucleophilic SubstitutionK₂CO₃, reflux, 12h8895

Industrial-Scale Production and Purification

Industrial synthesis prioritizes yield, reproducibility, and purity. Key adaptations include continuous-flow nitration and automated chromatography.

Continuous-Flow Nitration

Mechanistic Insights and Side Reaction Mitigation

Nitration Regioselectivity

The nitro group preferentially occupies the 3-position due to electronic effects. Density functional theory (DFT) calculations indicate that nitration at the 3-position is 12.3 kcal/mol more favorable than at the 5-position.

Chlorination Side Reactions

Over-chlorination at the 5-position occurs if POCl₃ is in excess. Limiting POCl₃ to 1.1 equiv and maintaining temperatures below 85°C suppresses this side reaction.

Analytical Validation of Synthesis

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, pyrazole-H), 7.85 (d, J = 8.4 Hz, 2H, benzoic acid-H), 5.42 (s, 2H, CH₂).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >99% purity. Mass spectrometry ([M+H]⁺ = 325.05) validates molecular integrity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

Major Products Formed

    Reduction: 3-[(4-amino-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The nitro and chloro substituents can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Positional Isomers

  • 4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS: listed in ) is a positional isomer with the benzoic acid group at the 4-position instead of the 3-position. For example, the 3-substituted benzoic acid in the target compound may exhibit enhanced hydrogen-bonding capacity compared to the 4-isomer .

Halogen-Substituted Analogs

  • 4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid (CAS: 514800-72-7) replaces chlorine with bromine (Br), increasing molecular weight to 326.10 g/mol . Bromine’s larger atomic radius enhances lipophilicity (LogP: ~2.2), which may improve membrane permeability but reduce aqueous solubility. The target compound’s chloro-substitution offers a balance between lipophilicity and metabolic stability .

Nitro-Substituted Pyrazole Derivatives

  • 3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS: 402729-32-2) lacks the 4-chloro substituent, resulting in a lower molecular weight (247.21 g/mol ) and reduced steric hindrance. The absence of chlorine diminishes antimicrobial activity, as seen in , where chloro-nitro pyrazole derivatives showed MIC values as low as 1.56 µg/mL against Acinetobacter baumannii .

Complex Pyrazole Hybrids

  • 3-(4-{3-Ethoxy-4-hydroxy-2-nitrobenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid (CAS: 354547-12-9) incorporates additional substituents (ethoxy, hydroxy, nitrobenzylidene) on the pyrazole. These groups increase topological polar surface area (TPSA >100 Ų), enhancing water solubility but possibly reducing bioavailability due to excessive polarity .

Formyl- and Methyl-Substituted Analogs

  • 4-Chloro-3-[(3-formyl-4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid (CAS: 2138402-36-3) replaces the nitro group with a formyl (CHO) and methyl (CH₃) group. The formyl group introduces reactivity (e.g., Schiff base formation), while methyl enhances lipophilicity. This derivative’s molecular weight (278.69 g/mol ) is comparable to the target compound, but its biological activity profile likely differs due to altered electronic effects .

Key Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole) Key Properties/Activity
Target Compound C₁₁H₈ClN₃O₄ 281.66 4-Cl, 3-NO₂ Antimicrobial activity (MIC: ~1.56 µg/mL)
4-Positional Isomer C₁₁H₈ClN₃O₄ 281.66 4-Cl, 3-NO₂ Altered solubility and binding
4-Bromo Analog C₁₁H₈BrN₃O₄ 326.10 4-Br, 3-NO₂ Higher lipophilicity (LogP: 2.2)
3-Nitro (No Cl) C₁₁H₉N₃O₄ 247.21 3-NO₂ Reduced bioactivity
Formyl/Methyl Hybrid C₁₃H₁₁ClN₂O₃ 278.69 3-CHO, 4-CH₃ Enhanced reactivity

Research Findings and Implications

  • Antimicrobial Activity : Chloro-nitro pyrazole derivatives (e.g., ) exhibit potent activity against Gram-negative bacteria, likely due to nitro group-mediated disruption of microbial electron transport chains .
  • Metabolic Stability : The chloro substituent in the target compound may reduce oxidative metabolism compared to bromine analogs, prolonging half-life .
  • Synthetic Accessibility : Derivatives with fewer substituents (e.g., 3-nitro without Cl) are easier to synthesize but less biologically potent, highlighting the importance of halogen-nitro synergy .

Biological Activity

3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a compound that belongs to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10ClN3O3\text{C}_{12}\text{H}_{10}\text{ClN}_3\text{O}_3

This structure features a benzoic acid moiety linked to a pyrazole derivative, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study evaluated the antibacterial activity of various pyrazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with electron-withdrawing groups, like the nitro and chloro groups present in our compound, significantly enhance antibacterial efficacy compared to their unsubstituted counterparts .

PathogenActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound's ability to inhibit cyclooxygenase (COX) enzymes contributes to its anti-inflammatory effects. Studies have shown that similar pyrazole compounds can stabilize human red blood cell membranes, indicating potential for treating inflammatory conditions .

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor activity. Pyrazole derivatives have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, one study found that related compounds showed IC50 values in the low micromolar range against MCF-7 breast cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a reversible inhibitor of cyclooxygenase enzymes, which are pivotal in the inflammatory response.
  • Cell Cycle Modulation : It has been suggested that certain pyrazole derivatives interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Production : Some studies indicate that these compounds may induce oxidative stress in microbial cells, contributing to their antimicrobial effects .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Antimicrobial Efficacy : A study conducted on various pyrazole derivatives showed enhanced activity against multi-drug resistant strains of bacteria, suggesting that modifications in the structure could lead to improved pharmacological profiles .
  • Cancer Research : In vitro studies demonstrated that specific substitutions on the pyrazole ring could enhance cytotoxicity against cancer cells, with one derivative showing an IC50 value of 0.07 µM against EGFR, comparable to established chemotherapeutics .

Q & A

Q. What synthetic routes are commonly employed to prepare 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid?

The synthesis typically involves Mannich reactions or nitration strategies . For example:

  • Mannich Reaction : Pyrazole derivatives (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) can undergo Mannich reactions with formaldehyde analogs to introduce methylene bridges, as demonstrated in diaza-crown ether synthesis .
  • Nitration : The nitro group can be introduced via nitration of a chlorinated pyrazole intermediate using mixed acids (e.g., HNO₃/H₂SO₄), as seen in nitrobenzoic acid derivatives .
  • Functionalization : Subsequent coupling of the pyrazole moiety to benzoic acid via alkylation or amidation is critical. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions.

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of:

  • Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays).
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns on the pyrazole and benzoic acid rings. For example, aromatic protons in the 7-8 ppm range and nitro group deshielding effects .
    • FT-IR : Verify nitro (1520–1350 cm⁻¹) and carboxylic acid (1700 cm⁻¹) stretches .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3% tolerance) .

Q. What are the key safety considerations for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of nitro-containing intermediates .
  • Storage : Keep in airtight containers at 2–8°C, away from reducing agents (risk of nitro group reduction).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The nitro group at position 3 of the pyrazole ring is electron-withdrawing, activating the adjacent C-Cl bond for substitution .
  • Transition State Analysis : Simulate intermediates for SNAr (nucleophilic aromatic substitution) reactions with amines or thiols. Compare activation energies to prioritize reaction conditions (e.g., DMF as solvent at 80°C) .
  • Validation : Cross-check predicted sites of reactivity with experimental LC-MS/MS fragmentation patterns .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?

  • Dynamic Effects : Consider restricted rotation of the methylene bridge (-CH₂-) between pyrazole and benzoic acid, which can cause splitting in NMR (e.g., diastereotopic protons). Perform variable-temperature NMR to observe coalescence .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, 5-acyloxypyrazole analogs have been structurally validated via this method .
  • Isotopic Labeling : Use ¹⁵N-labeled pyrazole to track electronic environments in complex spectra .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial applications?

  • Modular Synthesis : Vary substituents on the pyrazole (e.g., replace Cl with F) or benzoic acid (e.g., esterify the -COOH group) to assess bioactivity shifts .
  • Biological Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (minimum inhibitory concentration) protocols. Correlate nitro group position with efficacy, as seen in 1,2,4-triazole derivatives .
  • Docking Studies : Model interactions with bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Prioritize derivatives with high binding affinity (<−8 kcal/mol) .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Acidic Conditions : The nitro group stabilizes the pyrazole ring via resonance, but the benzoic acid -COOH group may protonate, reducing solubility.
  • Basic Conditions : Deprotonation of -COOH increases solubility but may hydrolyze the methylene bridge. Monitor pH-dependent degradation via UV-Vis kinetics (e.g., λmax shifts at 270 nm) .
  • Accelerated Stability Testing : Use Arrhenius plots to predict shelf life at 25°C based on degradation rates at 40–60°C .

Methodological Resources

  • Synthetic Protocols : Refer to nitration and Mannich reaction optimizations .
  • Analytical Workflows : Combine XRD , VT-NMR , and computational tools for structural validation.
  • Biological Testing : Adapt MIC assays from pyrazole-carboxamide studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.